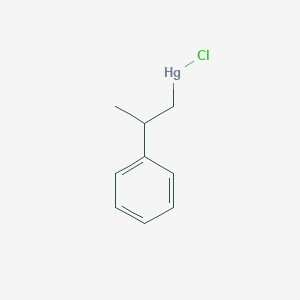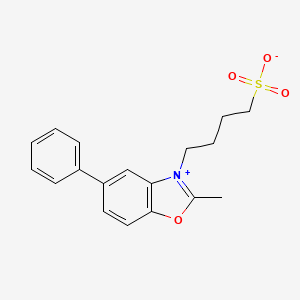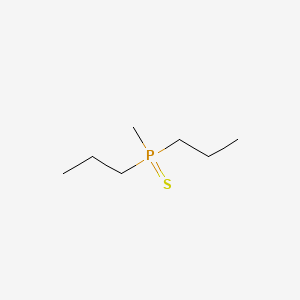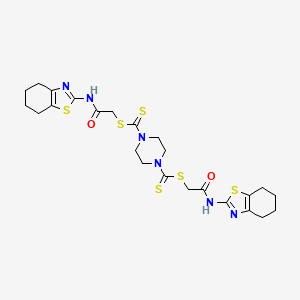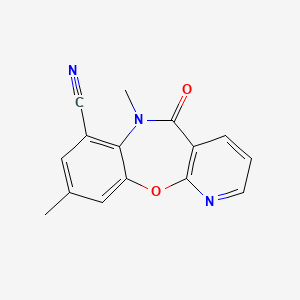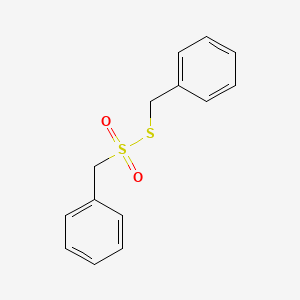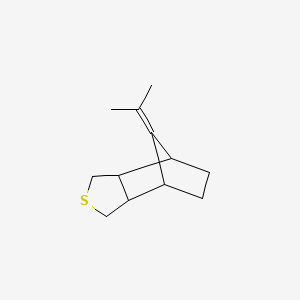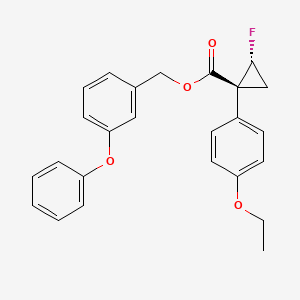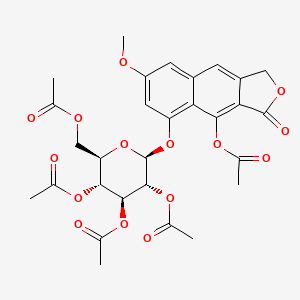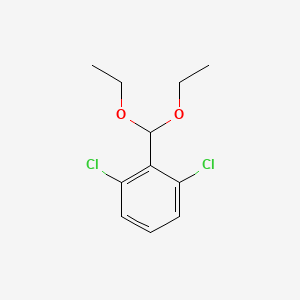
1,3-Dichloro-2-(diethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(diethoxymethyl)benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a diethoxymethyl group is attached at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(diethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the diethoxymethyl group. One common method is the chlorination of 2-(diethoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(diethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The diethoxymethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
1,3-Dichloro-2-(diethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(diethoxymethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of a chlorine atom. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the intermediate complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichlorobenzene: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.
2,4-Dichloro-1-(diethoxymethyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1,3-Dichloro-2-(diethoxymethyl)benzene is unique due to the presence of both chlorine atoms and the diethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
35364-85-3 |
|---|---|
Formule moléculaire |
C11H14Cl2O2 |
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
1,3-dichloro-2-(diethoxymethyl)benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
AJZKBWSOBBTKRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(C=CC=C1Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)


![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

